Meso-zeaxanthin

Vue d'ensemble

Description

La méso-zeaxanthine est un caroténoïde xanthophylle et l’un des trois stéréoisomères de la zeaxanthine. C’est la deuxième forme la plus abondante dans la nature, après la 3R,3’R-zeaxanthine, qui est produite par les plantes et les algues . Ce composé est essentiel pour des performances visuelles optimales en raison de ses propriétés de filtrage de la lumière bleue et de sa capacité antioxydante .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La méso-zeaxanthine peut être synthétisée par saponification des esters de zeaxanthine. La saponification est un processus d’hydrolyse alcaline qui décompose les liaisons esters entre les caroténoïdes et les molécules lipidiques . La réaction implique généralement l’utilisation d’une base forte, telle que l’hydroxyde de sodium, dans une solution alcoolique à des températures élevées.

Méthodes de production industrielle

La production industrielle de méso-zeaxanthine implique l’extraction et la purification de la zeaxanthine à partir de sources naturelles, suivie de sa conversion en méso-zeaxanthine par saponification. Le processus comprend plusieurs étapes : extraction, saponification, purification et cristallisation pour obtenir de la méso-zeaxanthine de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

La méso-zeaxanthine subit diverses réactions chimiques, notamment :

Oxydation : La méso-zeaxanthine peut être oxydée pour former des époxydes et d’autres produits d’oxydation.

Réduction : Les réactions de réduction peuvent convertir la méso-zeaxanthine en dihydrozeaxanthine.

Substitution : Des réactions de substitution peuvent se produire aux groupes hydroxyle de la méso-zeaxanthine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les chlorures d’acyle et les anhydrides sont utilisés pour les réactions d’estérification.

Principaux produits

Oxydation : Époxydes et autres dérivés oxydés.

Réduction : Dihydrozeaxanthine.

Substitution : Dérivés estérifiés de la méso-zeaxanthine.

Applications de recherche scientifique

La méso-zeaxanthine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme étalon pour les méthodes analytiques et dans l’étude de la chimie des caroténoïdes.

Médecine : Étudiée pour ses effets thérapeutiques potentiels sur la santé des yeux et ses propriétés antioxydantes.

Applications De Recherche Scientifique

Role in Eye Health

Meso-zeaxanthin is one of the three key carotenoids that constitute the macular pigment, alongside lutein and zeaxanthin. It plays a crucial role in protecting retinal cells from oxidative stress and inflammation, which are significant factors in age-related macular degeneration (AMD).

Protective Effects Against AMD

Recent studies have demonstrated that this compound can counteract cell damage in retinal pigment epithelial cells. A study showed that the combination of this compound and vitamin D3 significantly mitigated damage induced by various stressors, including amyloid beta oligomers and oxidative agents like hydrogen peroxide . This suggests a protective mechanism against AMD's pathological features.

This compound Ocular Supplementation Trial (MOST)

The MOST trial investigated the effects of this compound supplementation on macular pigment optical density (MPOD) among healthy subjects. Participants consuming a formulation containing this compound, lutein, and zeaxanthin showed significant increases in serum concentrations and MPOD over six months compared to a placebo group . The following table summarizes key findings from this trial:

| Parameter | Intervention Group | Placebo Group | P-Value |

|---|---|---|---|

| MPOD at 0.25° (V3) | Increased | No change | <0.05 |

| Serum Lutein (µmol/L) | Increased | No change | <0.05 |

| Serum Zeaxanthin (µmol/L) | Increased | No change | <0.05 |

Binding to Proteins

Research indicates that this compound binds to various proteins within the eye, enhancing its protective effects against oxidative stress . This binding capability is crucial for its role in maintaining visual function.

Visual Performance Enhancement

Clinical studies have shown that supplementation with this compound, along with lutein and zeaxanthin, can improve visual performance metrics such as contrast sensitivity. One study reported improvements in contrast sensitivity after 12 months of supplementation with a specific dosage of these carotenoids .

Summary of Findings

This compound demonstrates significant potential in ocular health through its antioxidant properties and ability to enhance macular pigment density. The following table summarizes the clinical findings regarding its applications:

| Study | Outcome | Significance |

|---|---|---|

| MOST Trial | Increased MPOD and serum carotenoid levels | Statistically significant |

| Protective Effects Study | Reduced cell damage in retinal cells | Significant reduction in oxidative stress |

| Visual Performance Study | Improved contrast sensitivity | Clinically relevant improvement |

Mécanisme D'action

La méso-zeaxanthine exerce ses effets principalement par ses propriétés antioxydantes. Elle piège les espèces réactives de l’oxygène, limitant la peroxydation des phospholipides membranaires et atténuant les dommages oxydatifs . La méso-zeaxanthine filtre également la lumière bleue, réduisant l’aberration chromatique et la luminance de voile, ce qui améliore les performances visuelles . Le composé se lie à des protéines spécifiques de liaison aux xanthophylles dans la rétine, facilitant son absorption sélective et sa localisation dans la macula .

Comparaison Avec Des Composés Similaires

La méso-zeaxanthine est comparée à d’autres caroténoïdes xanthophylles, tels que la lutéine et la zeaxanthine. Bien que les trois composés se trouvent dans la macula et contribuent à la santé visuelle, la méso-zeaxanthine est unique par sa plus grande puissance comme antioxydant et sa localisation spécifique à l’épicentre de la macula . Des composés similaires comprennent :

Lutéine : Dominante dans la macula périphérique.

Zeaxanthine : Dominante dans la macula moyenne périphérique.

Les propriétés uniques et la localisation spécifique de la méso-zeaxanthine en font un composé précieux pour améliorer les performances visuelles et protéger contre le stress oxydatif.

Activité Biologique

Meso-zeaxanthin (MZ) is a carotenoid predominantly found in the macula of the human eye and is part of the trio of macular carotenoids, which includes lutein and zeaxanthin. This article explores the biological activity of this compound, focusing on its effects on eye health, antioxidant properties, and potential implications for age-related macular degeneration (AMD).

Overview of this compound

This compound is synthesized in the retina from lutein and plays a crucial role in protecting retinal cells from oxidative stress and inflammation. It has been studied for its potential benefits in preventing AMD, a leading cause of vision loss in older adults.

Biological Mechanisms

1. Antioxidant Activity

this compound exhibits significant antioxidant properties, which help neutralize free radicals and reduce oxidative stress in retinal cells. It has been shown to scavenge various free radicals, including superoxide and hydroxyl radicals, thereby preventing cellular damage .

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses in retinal cells. In a study involving immortalized human retinal pigmented epithelial cells (ARPE-19), this compound combined with vitamin D3 significantly counteracted cell damage induced by inflammatory stimuli such as lipopolysaccharides (LPS) and tumor necrosis factor-alpha (TNF-α) . This suggests that MZ may play a protective role against inflammatory processes associated with AMD.

3. Visual Function Improvement

Clinical studies have reported that supplementation with this compound can enhance visual function, particularly in individuals with early-stage AMD. It contributes to an increase in macular pigment optical density (MPOD), which is associated with improved visual performance .

Case Studies and Clinical Trials

- Combination Therapy for AMD : A study demonstrated that the combination of this compound and vitamin D3 could effectively reduce oxidative stress and inflammation in ARPE-19 cells subjected to various insults related to AMD . This finding supports the hypothesis that dietary supplementation could be beneficial for individuals at risk of developing AMD.

- Meta-Analysis on Carotenoid Ratios : A meta-analysis evaluated the impact of different ratios of lutein, zeaxanthin, and this compound on retinal health. It concluded that a balanced intake of these carotenoids is essential for optimal foveal health . The analysis highlighted that trials incorporating this compound showed a greater increase in MPOD compared to those without it.

- CREST Study : The CREST study investigated the efficacy of adding this compound to the AREDS2 formulation for patients with early AMD. Results indicated no significant differences in visual function or macular pigment density between groups receiving standard treatment versus those receiving additional this compound, suggesting further research is needed to clarify its benefits .

Table 1: Summary of Biological Activities of this compound

Table 2: Key Research Findings on this compound

Propriétés

IUPAC Name |

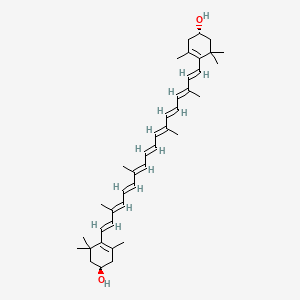

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQXZKUSFCKOGQ-YOPUJPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@@H](CC2(C)C)O)C)\C)\C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31272-50-1 | |

| Record name | meso-Zeaxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31272-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zeaxanthin, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031272501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZEAXANTHIN, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O63K300I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.